5,7-Dihydroxy-6-methyl-1,3-dihydro-2-benzofuran-4-carboxylic acid
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Overview
Description
5,7-Dihydroxy-6-methyl-1,3-dihydroisobenzofuran-4-carboxylic acid is a derivative of isobenzofuranone, a class of compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes two hydroxyl groups, a methyl group, and a carboxylic acid group attached to the isobenzofuranone core. It has been studied for its potential antioxidant, antimicrobial, and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-6-methyl-1,3-dihydroisobenzofuran-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.
Cyclization: The precursor undergoes cyclization to form the isobenzofuranone core.
Functional Group Introduction: Hydroxyl and methyl groups are introduced through various reactions, such as hydroxylation and methylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-6-methyl-1,3-dihydroisobenzofuran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Ester and ether derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.
Medicine: Studied for its antimicrobial and cytotoxic activities, making it a potential candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. The hydroxyl groups can scavenge free radicals, thereby preventing oxidative damage to cells. Additionally, the compound may interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5,6-Trihydroxy-7-methyl-1,3-dihydroisobenzofuran: Similar structure but with an additional hydroxyl group.
4,6-Dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran: Similar structure but with a methoxy group instead of a carboxylic acid group.
Uniqueness
5,7-Dihydroxy-6-methyl-1,3-dihydroisobenzofuran-4-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
706806-56-6 |
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Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
5,7-dihydroxy-6-methyl-1,3-dihydro-2-benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C10H10O5/c1-4-8(11)6-3-15-2-5(6)7(9(4)12)10(13)14/h11-12H,2-3H2,1H3,(H,13,14) |
InChI Key |
XJYLRMVGOLKGTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(COC2)C(=C1O)C(=O)O)O |
Origin of Product |
United States |
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